N'-Benzyl-N-[(pyridin-4-YL)methyl]ethanediamide
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Overview
Description
N’-Benzyl-N-[(pyridin-4-YL)methyl]ethanediamide is an organic compound that features a benzyl group and a pyridinyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Benzyl-N-[(pyridin-4-YL)methyl]ethanediamide typically involves the reaction of benzylamine with pyridine-4-carboxaldehyde, followed by the addition of ethanediamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N’-Benzyl-N-[(pyridin-4-YL)methyl]ethanediamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N’-Benzyl-N-[(pyridin-4-YL)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and pyridinyl groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or pyridinyl derivatives.
Scientific Research Applications
N’-Benzyl-N-[(pyridin-4-YL)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N’-Benzyl-N-[(pyridin-4-YL)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
N’-Benzyl-N-[(pyridin-4-YL)methyl]ethanediamide can be compared with other similar compounds such as:
N,N’-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar structural features but different functional groups.
N-(pyridin-4-yl)pyridin-4-amine: A compound with a pyridinyl group but lacking the benzyl and ethanediamide moieties.
The uniqueness of N’-Benzyl-N-[(pyridin-4-YL)methyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(17-10-12-4-2-1-3-5-12)15(20)18-11-13-6-8-16-9-7-13/h1-9H,10-11H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWKKCDOKHZSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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